molecular formula C15H19BrN2O2 B6626547 3-[4-(4-bromophenyl)piperidin-1-yl]-N-methyl-3-oxopropanamide

3-[4-(4-bromophenyl)piperidin-1-yl]-N-methyl-3-oxopropanamide

货号 B6626547
分子量: 339.23 g/mol
InChI 键: DMOZCOLFCMDZIV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[4-(4-bromophenyl)piperidin-1-yl]-N-methyl-3-oxopropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as BRL-15572 and belongs to the class of piperidine compounds.

作用机制

BRL-15572 acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic pathway of the brain. This pathway is involved in reward processing and is implicated in the development of addiction and other neuropsychiatric disorders. By blocking the D3 receptor, BRL-15572 reduces the activity of the mesolimbic pathway, which may have therapeutic effects in these disorders.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a range of biochemical and physiological effects, including reducing dopamine release in the nucleus accumbens, a key region of the mesolimbic pathway. It has also been shown to reduce the expression of immediate early genes in this region, which are involved in the development of addiction-related behaviors. BRL-15572 has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and amphetamine, in animal models.

实验室实验的优点和局限性

BRL-15572 has several advantages for use in lab experiments, including its high selectivity for the dopamine D3 receptor and its ability to penetrate the blood-brain barrier. However, there are also some limitations to its use, including its relatively low potency and the need for high doses to achieve therapeutic effects. Additionally, the lack of a suitable animal model for some neuropsychiatric disorders may limit the translation of preclinical findings to clinical applications.

未来方向

There are several future directions for research on BRL-15572, including investigating its potential as a treatment for other neuropsychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to elucidate the mechanisms underlying its therapeutic effects and to optimize its potency and selectivity. The development of more advanced animal models may also facilitate the translation of preclinical findings to clinical applications. Overall, BRL-15572 represents a promising avenue of research for the development of novel treatments for neuropsychiatric disorders.

合成方法

BRL-15572 can be synthesized using a multi-step process that involves the reaction of 4-bromobenzaldehyde with piperidine to form 4-(4-bromophenyl)piperidine. This intermediate compound is then reacted with N-methyl-3-oxobutanamide to produce the final product, BRL-15572. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for scientific research applications.

科学研究应用

BRL-15572 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. It has been shown to act as a selective antagonist of the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders. BRL-15572 has also been investigated for its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

属性

IUPAC Name

3-[4-(4-bromophenyl)piperidin-1-yl]-N-methyl-3-oxopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2/c1-17-14(19)10-15(20)18-8-6-12(7-9-18)11-2-4-13(16)5-3-11/h2-5,12H,6-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOZCOLFCMDZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC(=O)N1CCC(CC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。